![molecular formula C23H25N7O3 B2705419 Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate CAS No. 1207043-65-9](/img/structure/B2705419.png)
Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives . The reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt has been used in the synthesis .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . Additionally, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the yield, melting point, IR spectrum, 1H NMR spectrum, and mass spectrum can provide valuable information about the compound .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Pyrazole derivatives have garnered attention as potential antituberculosis agents. Their structural diversity allows for targeted modifications to enhance efficacy against Mycobacterium tuberculosis. Researchers have synthesized various pyrazole-based compounds, including our protagonist, “Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate.” These derivatives may inhibit key enzymes involved in bacterial cell wall biosynthesis or disrupt essential metabolic pathways, making them promising candidates for combating tuberculosis .
Antimicrobial Properties
Pyrazoles exhibit broad-spectrum antimicrobial activity. By modifying the substituents on the pyrazole ring, researchers can fine-tune their selectivity against bacteria, fungi, and other pathogens. “Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate” may contribute to this field by serving as a scaffold for novel antimicrobial agents .
Antifungal Applications
The pyrazole core has also shown promise as an antifungal scaffold. Researchers have explored its potential against various fungal species, including Candida and Aspergillus. Our compound of interest could be evaluated for its antifungal activity, potentially leading to new therapeutic options .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazole derivatives, due to their ability to modulate inflammatory pathways, have attracted attention. “Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate” might exhibit anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Anticancer Potential
Pyrazoles have been investigated as potential anticancer agents. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis pathways makes them intriguing candidates. Our compound could be evaluated for its cytotoxic effects against cancer cell lines, potentially contributing to cancer therapy .
Antidiabetic Research
Given the global prevalence of diabetes, novel antidiabetic agents are essential. Pyrazole derivatives have been explored for their potential to regulate glucose metabolism, enhance insulin sensitivity, and protect pancreatic β-cells. “Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate” could be part of this exciting research landscape .
Mecanismo De Acción
The mechanism of action of these compounds is related to their potential as CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds .
Direcciones Futuras
The future directions for research on these compounds could include further investigation of their potential as CDK2 inhibitors, as well as exploration of their other possible pharmacological activities. Additionally, the design and synthesis of new derivatives could be a promising area of future research .
Propiedades
IUPAC Name |
ethyl 4-[3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-2-33-23(32)28-12-10-27(11-13-28)21(31)9-8-20-24-25-22-19-16-18(17-6-4-3-5-7-17)26-30(19)15-14-29(20)22/h3-7,14-16H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGXOLKXRGRMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





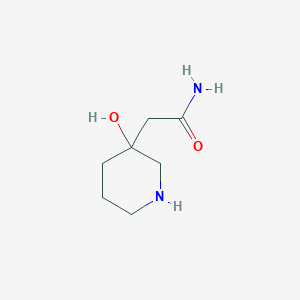
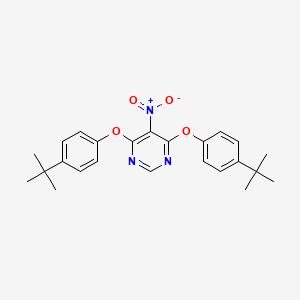
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
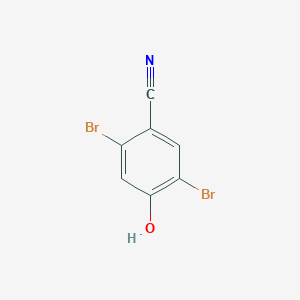
![8-bromo-3-methyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705352.png)
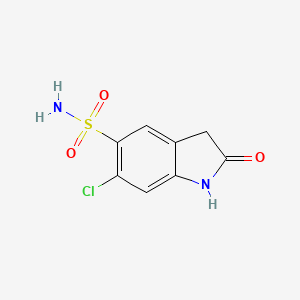
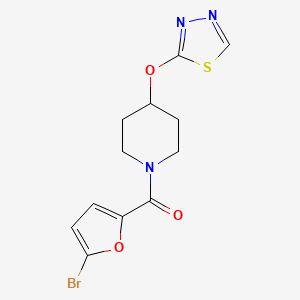

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)
